5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring substituted with a trifluoromethyl group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester. The presence of a trifluoromethyl group can be introduced using trifluoromethylation reagents.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carbonyl compound, followed by cyclization.
Coupling of the Pyrazole and Thiadiazole Rings: The final step involves coupling the pyrazole and thiadiazole rings through a suitable linker, often using amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity. It may act as an inhibitor of specific enzymes or receptors.
Agriculture: The compound may be used as a pesticide or herbicide due to its ability to interfere with biological pathways in pests or weeds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the thiadiazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides: These compounds share the pyrazole and trifluoromethyl groups but differ in the presence of a thiophene ring instead of a thiadiazole ring.
Pyrazolo[1,5-a]pyrimidines: These compounds feature a fused pyrazole and pyrimidine ring system, offering different biological activities and applications.
Uniqueness
5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrazole and thiadiazole rings, along with the trifluoromethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N5S/c1-15-4(7(8,9)10)2-3(14-15)5-12-13-6(11)16-5/h2H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMPYANYLVFVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NN=C(S2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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